molecular formula C13H17NO B14633035 N-(3-Methoxyphenyl)cyclohexanimine CAS No. 52481-39-7

N-(3-Methoxyphenyl)cyclohexanimine

Cat. No.: B14633035
CAS No.: 52481-39-7
M. Wt: 203.28 g/mol
InChI Key: MLRXASFPNMNLNT-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)cyclohexanimine is a compound belonging to the class of arylcyclohexylamines It is structurally characterized by a cyclohexane ring bonded to an amine group and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 3-methoxyaniline under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclohexanone is reacted with 3-methoxyaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxyphenyl)cyclohexanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of N-(3-Methoxyphenyl)cyclohexylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the methoxyphenyl ring.

Scientific Research Applications

N-(3-Methoxyphenyl)cyclohexanimine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)cyclohexanimine involves its interaction with specific molecular targets, such as the N-methyl-D-aspartate (NMDA) receptor. The compound acts as an antagonist at the NMDA receptor, inhibiting its activity and leading to various pharmacological effects. This interaction is crucial for its potential use as a dissociative anesthetic.

Comparison with Similar Compounds

    Methoxetamine: An analogue of ketamine with similar NMDA receptor antagonistic properties.

    3-Methoxyeticyclidine: A close deoxy-analogue of methoxetamine.

    3-Methoxyphencyclidine: Another analogue with high affinity for the NMDA receptor.

Uniqueness: N-(3-Methoxyphenyl)cyclohexanimine is unique due to its specific structural features and its potential for selective interaction with the NMDA receptor. This selectivity makes it a valuable compound for research in neuropharmacology and medicinal chemistry.

Properties

CAS No.

52481-39-7

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-(3-methoxyphenyl)cyclohexanimine

InChI

InChI=1S/C13H17NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h5,8-10H,2-4,6-7H2,1H3

InChI Key

MLRXASFPNMNLNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=C2CCCCC2

Origin of Product

United States

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